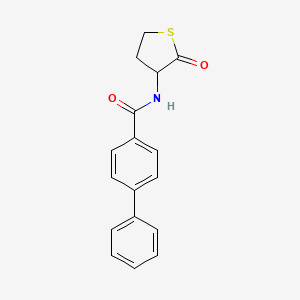
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide, also known as OTBPC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. OTBPC is a heterocyclic compound that contains a thienyl ring and a biphenyl ring, and it has been synthesized using different methods.
作用机制
The mechanism of action of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide is not fully understood. However, it has been proposed that N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide acts by inhibiting the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and tubulin. N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has low toxicity and does not cause significant changes in body weight, organ weight, or hematological parameters.
实验室实验的优点和局限性
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide also has some limitations, including its low stability in solution and its limited availability.
未来方向
There are several future directions for research on N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide. One direction is to explore the potential of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide as a lead compound for the development of new anticancer agents. Another direction is to investigate the mechanism of action of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide in more detail, including its interaction with target enzymes and proteins. Additionally, further studies are needed to evaluate the potential of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide as a building block for the synthesis of functional materials in material science and organic electronics.
合成方法
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been synthesized using different methods, including the reaction of 2-bromo-4'-methylbiphenyl with thioacetamide and subsequent cyclization, and the reaction of 2-bromo-4'-methylbiphenyl with thiosemicarbazide and subsequent cyclization. The yield of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide using these methods ranges from 40% to 60%.
科学研究应用
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has shown potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been shown to have anticancer activity against different cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has also been shown to have antibacterial and antifungal activity. In material science, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been used as a building block for the synthesis of functional materials, including liquid crystals and organic semiconductors. In organic electronics, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been used as a hole-transporting material in organic light-emitting diodes.
属性
IUPAC Name |
N-(2-oxothiolan-3-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-16(18-15-10-11-21-17(15)20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJJOHGTJJRJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5085447.png)

![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5085462.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5085469.png)
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5085471.png)
![3-(2-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5085475.png)
![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5085480.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5085486.png)

![4-methyl-4-{[3-(4-methylmorpholin-4-ium-4-yl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5085496.png)

![1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5085520.png)